REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][N:7]=1)=[O:4].O.C(Cl)[Cl:17]>>[Cl:17][C:9]1[C:10]([CH3:12])=[CH:11][C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:14])([CH3:13])[CH3:1])=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=NC=CC(=C1)C)(C)C
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Na2HPO4
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
chlorine gas was bubbled slowly through a sparge-frit
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with DCM (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude solid product which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexanes
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.18 mol | |
AMOUNT: MASS | 41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |